molecular formula C12H13NO2S B8049243 (1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One

(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One

Cat. No. B8049243
M. Wt: 235.30 g/mol
InChI Key: GCSZJMUFYOAHFY-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

INDY has a wide range of scientific research applications:

    Chemistry: Used as a probe to study kinase activity and inhibition.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.

    Medicine: Explored for its therapeutic potential in diseases where kinase activity is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INDY involves the formation of a benzothiazole ring system. One common method includes the condensation of 3-ethyl-2-aminobenzenethiol with 2-bromoacetone under basic conditions to form the benzothiazole core. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of INDY may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

INDY undergoes various chemical reactions, including:

    Oxidation: INDY can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of INDY can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of INDY may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

INDY exerts its effects by binding to the ATP pocket of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B, thereby inhibiting their activity. This inhibition leads to a decrease in substrate phosphorylation and modulation of downstream signaling pathways. The molecular targets and pathways involved include the nuclear factor of activated T-cells signaling and tau-protein phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

INDY is unique in its high specificity for dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B, with minimal effects on other kinases and enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .

properties

IUPAC Name

(1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZJMUFYOAHFY-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)O)S/C1=C\C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One
Reactant of Route 2
Reactant of Route 2
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One
Reactant of Route 3
Reactant of Route 3
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One
Reactant of Route 4
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One
Reactant of Route 5
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One
Reactant of Route 6
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One

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